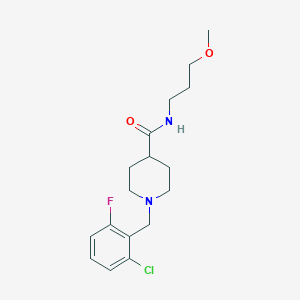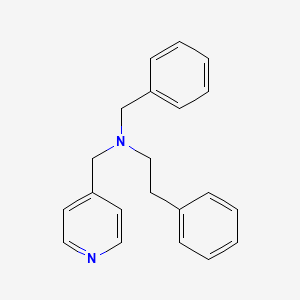
N-benzyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine, commonly known as BPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPE belongs to the class of phenethylamines and has been found to possess a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of BPPE is not fully understood. However, it has been suggested that BPPE exerts its therapeutic effects through the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. BPPE has also been found to interact with various receptors in the brain, including the sigma-1 receptor.
Biochemical and Physiological Effects
BPPE has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. BPPE has also been found to exhibit antidepressant-like effects in animal models of depression. Additionally, BPPE has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPPE has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, BPPE has some limitations for use in lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on BPPE. One area of interest is the potential use of BPPE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of BPPE and to identify its potential therapeutic targets. Finally, the development of more efficient synthesis methods for BPPE could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of BPPE involves the reaction of benzyl chloride with 4-pyridinemethanol to form N-benzyl-4-pyridinemethanol. This intermediate compound is then reacted with 2-phenylethylamine to produce BPPE.
Applications De Recherche Scientifique
BPPE has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antidepressant properties. BPPE has also been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-3-7-19(8-4-1)13-16-23(17-20-9-5-2-6-10-20)18-21-11-14-22-15-12-21/h1-12,14-15H,13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHQHMXKVSBHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5186048.png)
![N-{4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5186049.png)
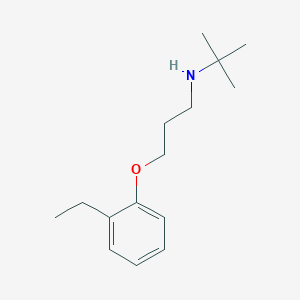
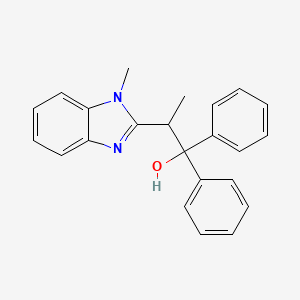
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5186069.png)
![ethyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5186073.png)
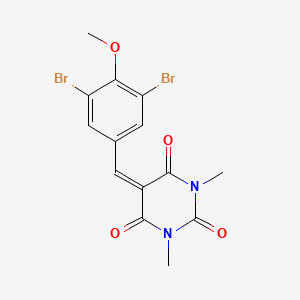
![6-(2-furyl)-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5186086.png)
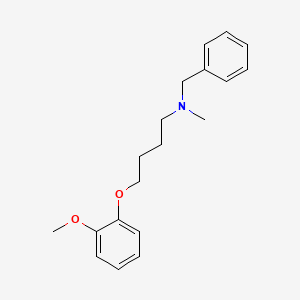
![ethyl {[3-cyano-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186098.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5186105.png)
![1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5186126.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5186137.png)
